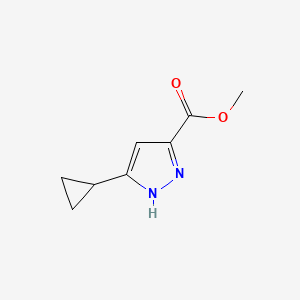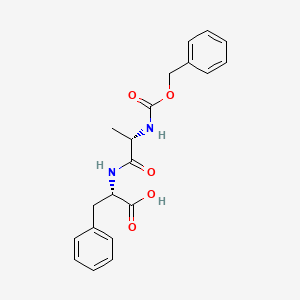
Z-Ala-Phe-OH
Descripción general
Descripción
“Z-Ala-Phe-OH” is a peptide compound . Its IUPAC name is (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}propanoyl)amino]-3-phenylpropanoic acid . It has a CAS Number of 2768-53-8 and a molecular weight of 370.41 .
Synthesis Analysis
The synthesis of Z-Ala-Phe-OH involves several steps . The first step is the synthesis of Z-Ala-Phe-OMe using Z-Ala-OH, Phe-OMe.HCl, and free thermolysin . The second step is the hydrolysis of the ester of Z-Ala-Phe-OMe using αCT to form Z-Ala-Phe-OH .
Molecular Structure Analysis
The InChI code for Z-Ala-Phe-OH is 1S/C20H22N2O5/c1-14(21-20(26)27-13-16-10-6-3-7-11-16)18(23)22-17(19(24)25)12-15-8-4-2-5-9-15/h2-11,14,17H,12-13H2,1H3,(H,21,26)(H,22,23)(H,24,25)/t14-,17-/m0/s1 . The InChI key is BVNXQVWGWUHKMK-YOEHRIQHSA-N .
Physical And Chemical Properties Analysis
Z-Ala-Phe-OH is a white powder . It should be stored at 0-8°C .
Aplicaciones Científicas De Investigación
Biocatalysis in Peptide Synthesis
Z-Ala-Phe-OH: serves as a crucial intermediate in peptide synthesis. Its role is particularly significant in the enzymatic synthesis of peptides, where it can be used as a substrate for protease-catalyzed reactions. For instance, the immobilization of bovine α-chymotrypsin on magnetic nanoparticles has been shown to catalyze the amide bond hydrolysis of the protected dipeptide Z-Ala-Phe-OMe, leading to the formation of Z-Ala-Phe-OH . This process highlights the potential of Z-Ala-Phe-OH in facilitating efficient and reusable catalysts in amino acid and peptide chemistry.
Nanomedicine and Drug Delivery
The Phe-Phe motif, which is part of the Z-Ala-Phe-OH structure, is known for driving the self-assembly of short peptides into nanostructures and hydrogels . These nanostructures have found applications in nanomedicine, particularly in drug delivery systems. The ability of these compounds to form stable and biocompatible matrices makes them suitable for encapsulating and releasing therapeutic agents in a controlled manner.
Biomaterials Development
In the field of biomaterials, Z-Ala-Phe-OH can contribute to the creation of novel materials with desirable properties. The self-assembling nature of peptides containing the Phe-Phe motif allows for the development of hydrogels that can be used in tissue engineering and regenerative medicine . These hydrogels can provide a scaffold for cell growth and tissue repair.
Therapeutic Paradigms
The unique properties of peptides that include the Phe-Phe motif, such as Z-Ala-Phe-OH, open up new therapeutic paradigms . Their self-assembly into nanostructures can be harnessed to create innovative treatments, such as targeted drug delivery systems that can directly interact with cellular targets, potentially leading to more effective therapies with fewer side effects.
Green Chemistry
The synthesis and application of Z-Ala-Phe-OH align with the principles of Green Chemistry. Its use in biocatalysis promotes environmentally friendly processes by reducing waste and improving efficiency. The compound’s role in creating reusable catalysts further underscores its contribution to sustainable chemical practices .
Safety and Hazards
Direcciones Futuras
The Phe-Phe motif, which Z-Ala-Phe-OH is a part of, has gained popularity as a minimalist building block to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels . Molecules based on the Phe-Phe motif have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms . This holds substantial promise for the creation of the next generation nanomedicines .
Propiedades
IUPAC Name |
(2S)-3-phenyl-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c1-14(21-20(26)27-13-16-10-6-3-7-11-16)18(23)22-17(19(24)25)12-15-8-4-2-5-9-15/h2-11,14,17H,12-13H2,1H3,(H,21,26)(H,22,23)(H,24,25)/t14-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVNXQVWGWUHKMK-YOEHRIQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Ala-Phe-OH | |
CAS RN |
2768-53-8 | |
| Record name | N-[(Phenylmethoxy)carbonyl]-L-alanyl-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2768-53-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-phenyl-N-[N-[(phenylmethoxy)carbonyl]-L-alanyl]-L-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.595 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes the synthesis of Z-Ala-Phe-OH described in the paper noteworthy in terms of green chemistry?
A1: The synthesis of Z-Ala-Phe-OH, as described in the paper, stands out due to its adherence to green chemistry principles. The researchers employed a combination of biocatalysis, heterogeneous metal catalysis, and magnetic nanoparticles to achieve a cleaner and more sustainable synthesis [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






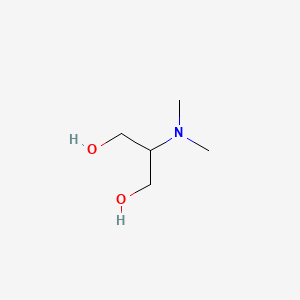


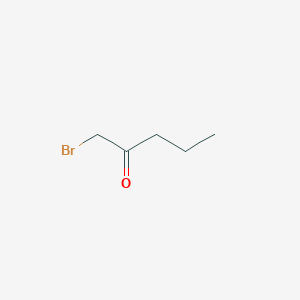

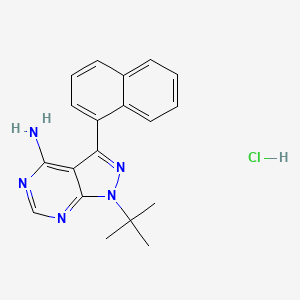
![N-[(Benzyloxy)carbonyl]-N-(carboxymethyl)glycine](/img/structure/B1336463.png)
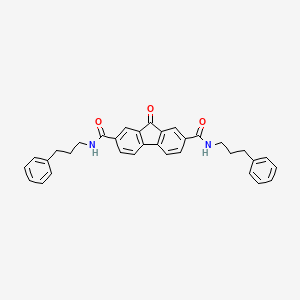
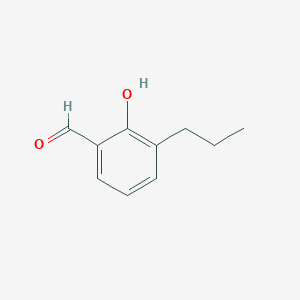
![3-[1,1'-biphenyl]-4-yl-2-[2-(3,4-dimethylphenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B1336470.png)
